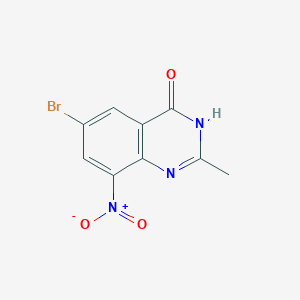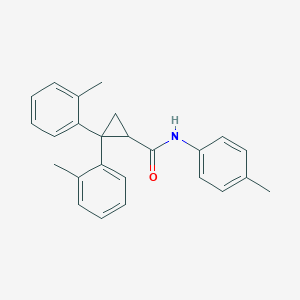![molecular formula C25H19N3O2 B14950309 2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)
2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL is a complex organic compound with a unique structure that includes a methoxy group, a naphthylmethylidene group, and an imidazo[1,2-a]pyridine moiety
Méthodes De Préparation
The synthesis of 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, yielding 2-phenylimidazo[1,2-a]pyridine.
Introduction of the naphthylmethylidene group: This step involves the condensation of the imidazo[1,2-a]pyridine derivative with 1-naphthaldehyde under basic conditions to form the corresponding Schiff base.
Analyse Des Réactions Chimiques
2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imine group (Schiff base) can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methanol, ethanol, amines.
Major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its ability to interact with biological targets, such as enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL involves its interaction with molecular targets in biological systems. The imidazo[1,2-a]pyridine moiety is known to bind to various receptors and enzymes, potentially modulating their activity. The naphthylmethylidene group may enhance the compound’s binding affinity and specificity. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-METHOXY-5-(3-{[(E)-1-(1-NAPHTHYL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL include other imidazo[1,2-a]pyridine derivatives and Schiff bases. These compounds share structural features and may exhibit similar chemical and biological properties. the presence of the methoxy and naphthylmethylidene groups in the target compound provides unique characteristics, such as enhanced binding affinity and potential for specific interactions with biological targets.
Some similar compounds include:
- 2-Phenylimidazo[1,2-a]pyridine
- 2-Methoxy-1-naphthaldehyde
- Schiff bases derived from imidazo[1,2-a]pyridine and aromatic aldehydes
Propriétés
Formule moléculaire |
C25H19N3O2 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2-methoxy-5-[3-[(E)-naphthalen-1-ylmethylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C25H19N3O2/c1-30-22-13-12-18(15-21(22)29)24-25(28-14-5-4-11-23(28)27-24)26-16-19-9-6-8-17-7-2-3-10-20(17)19/h2-16,29H,1H3/b26-16+ |
Clé InChI |
ZMOLLDKPMDLDIX-WGOQTCKBSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=CC5=CC=CC=C54)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=CC5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B14950227.png)

![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)
![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)
![6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B14950268.png)
![1-chloro-4-(3-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14950277.png)
![N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide (non-preferred name)](/img/structure/B14950285.png)
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide](/img/structure/B14950286.png)
![ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate](/img/structure/B14950298.png)
methyl}morpholine](/img/structure/B14950299.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14950302.png)

![6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)

